4-Bromo-5-chloro-2-fluorobenzoic acid
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Overview
Description
4-Bromo-5-chloro-2-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2. It is a halogen-substituted benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-fluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method includes the bromination, chlorination, and fluorination of benzoic acid under controlled conditions. For example, starting with 1-bromo-2-fluoro-4-methylbenzene, the compound can be synthesized by adding it to a mixture of pyridine and water at 90°C, followed by the addition of potassium permanganate .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation reactions. The process includes the use of bromine, chlorine, and fluorine sources, along with appropriate catalysts and solvents to achieve high yields and purity. The reaction conditions are optimized to ensure the selective substitution of halogen atoms on the benzene ring.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl intermediates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and various derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5-chloro-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-fluorobenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the halogen atoms can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 5-Bromo-4-chloro-2-fluorobenzoic acid
- 4-Bromo-2-chloro-5-fluorobenzoic acid
- 5-Bromo-2-chlorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
Comparison: 4-Bromo-5-chloro-2-fluorobenzoic acid is unique due to the specific positions of the halogen atoms on the benzene ring, which influence its reactivity and interactions. Compared to similar compounds, it offers distinct properties that make it suitable for specific applications in chemical synthesis and research.
Properties
IUPAC Name |
4-bromo-5-chloro-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYCZAHBPRQWRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349708-91-3 |
Source
|
Record name | 4-Bromo-5-chloro-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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